molecular formula C13H20O5 B13987011 Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Cat. No.: B13987011
M. Wt: 256.29 g/mol
InChI Key: LHMNBJCFNJKIAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is an organic compound with the molecular formula C13H20O5. It is a colorless liquid that is used as an intermediate in organic synthesis. This compound is known for its unique spiro structure, which consists of a dioxaspirodecane ring system fused with an ethyl carboxylate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate can be synthesized through the reaction of 1,4-dioxaspiro[4.5]decane with acetic anhydride. The reaction typically occurs under inert atmosphere conditions and at room temperature. The product is then purified using techniques such as flash column chromatography .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process may include additional steps for purification and quality control to ensure the compound meets the required specifications for its intended applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of active metabolites. These metabolites can then interact with cellular targets, modulating biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
  • Methyl 1,4-dioxaspiro[4.5]decane-8-carboxylate
  • Ethyl 8-formyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

Uniqueness

Ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate is unique due to its acetyl group, which imparts distinct chemical reactivity and biological activity compared to other similar compounds. This uniqueness makes it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C13H20O5

Molecular Weight

256.29 g/mol

IUPAC Name

ethyl 8-acetyl-1,4-dioxaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C13H20O5/c1-3-16-11(15)12(10(2)14)4-6-13(7-5-12)17-8-9-18-13/h3-9H2,1-2H3

InChI Key

LHMNBJCFNJKIAH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC2(CC1)OCCO2)C(=O)C

Origin of Product

United States

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